Bromine Substitution Confers Enhanced Antimicrobial Activity Compared to Non-brominated Pyrazolylpyridine Analogs
In a comparative antimicrobial evaluation, 5-bromo derivatives within the pyrazolylpyridine series exhibited enhanced antibacterial activity compared to their non-brominated counterparts when tested against multiple bacterial strains [1]. The study synthesized and tested pyrazolopyridine analogs for antimicrobial efficacy toward Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, with brominated analogs demonstrating broader-spectrum and higher-potency activity [1].
| Evidence Dimension | Antimicrobial spectrum and potency (qualitative/quantitative activity comparison) |
|---|---|
| Target Compound Data | Enhanced activity observed (brominated pyrazolylpyridine derivatives) |
| Comparator Or Baseline | Non-brominated pyrazolylpyridine analogs |
| Quantified Difference | Qualitative enhancement reported; specific MIC or zone-of-inhibition values not provided in accessible abstract |
| Conditions | In vitro antimicrobial susceptibility testing against S. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans, A. fumigatus, A. flavus |
Why This Matters
For procurement decisions in antimicrobial drug discovery programs, the bromine substituent is a demonstrably non-negotiable structural feature for achieving the desired potency and spectrum of activity.
- [1] New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry. 2018;152:126-136. View Source
